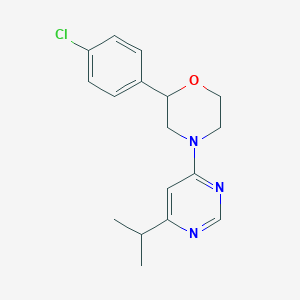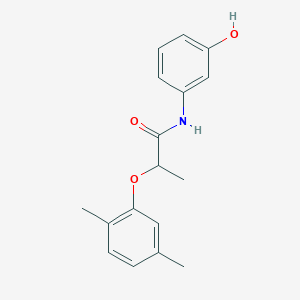![molecular formula C15H23N3OS B5378178 2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)
2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound that has been studied extensively in scientific research. This compound has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not fully understood, but it is believed to work by inhibiting certain enzymes or pathways that are involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in inflammation. It has also been found to inhibit the activity of various kinases, which are enzymes involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been found to have various biochemical and physiological effects. For example, it has been shown to reduce inflammation, induce apoptosis (programmed cell death), and inhibit cell proliferation. It has also been found to have antioxidant properties and to modulate the immune system. These effects make it a promising candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily stored and transported. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its activity against specific diseases.
Orientations Futures
There are many future directions for research on 2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. One area of research could be to further investigate its mechanism of action and identify specific enzymes or pathways that it targets. Another area of research could be to evaluate its activity against a wider range of diseases and to optimize its chemical structure to improve its potency and selectivity. Additionally, research could be conducted to investigate its pharmacokinetics and pharmacodynamics in animal models and to evaluate its safety and toxicity. Overall, the potential applications of this compound in various fields make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves the reaction of 3-ethylthiopropanoic acid with tert-butyl isocyanide and 5,6-diaminouracil in the presence of trifluoroacetic acid. The reaction proceeds through a series of steps to yield the final product. The synthesis of this compound has been reported in various research papers, and it is considered to be a relatively simple and straightforward process.
Applications De Recherche Scientifique
2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has been studied extensively in scientific research due to its potential applications in various fields. One of the main areas of research has been in medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. It has been found to have promising activity against various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
IUPAC Name |
1-(2-tert-butyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-ethylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-6-20-10(2)13(19)18-8-11-7-16-14(15(3,4)5)17-12(11)9-18/h7,10H,6,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHIPDIXSIEASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C(=O)N1CC2=CN=C(N=C2C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5378109.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)
amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)

